Apoptosis inducer 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

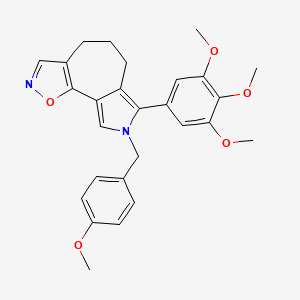

Molecular Formula |

C27H28N2O5 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

12-[(4-methoxyphenyl)methyl]-11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |

InChI |

InChI=1S/C27H28N2O5/c1-30-20-10-8-17(9-11-20)15-29-16-22-21(7-5-6-18-14-28-34-26(18)22)25(29)19-12-23(31-2)27(33-4)24(13-19)32-3/h8-14,16H,5-7,15H2,1-4H3 |

InChI Key |

IBFDVDGAZIHQLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Apoptosis Inducer 11 (Compound 3u)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 11, also identified as compound 3u, is a novel pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazole derivative that has demonstrated significant anti-proliferative effects against non-Hodgkin lymphoma cell lines.[1] Its primary mechanism of action involves the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway, coupled with a distinct cell cycle arrest at the G2/M phase.[1] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols for reproducing key findings, and visual representations of the implicated signaling pathways.

Core Mechanism of Action

This compound (compound 3u) exerts its anti-cancer effects through a dual mechanism:

-

Induction of Mitochondrial Apoptosis: The compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide mediated by the mitochondria.[1] This pathway is central to the elimination of damaged or cancerous cells.

-

G2/M Cell Cycle Arrest: this compound halts the cell division cycle at the G2/M checkpoint. This prevents cancer cells from progressing into mitosis and proliferating, ultimately leading to their demise.

Unlike other compounds synthesized in the same family, such as 3d and 3p, this compound's mechanism does not appear to involve the direct targeting of tubulin polymerization. This suggests a more specific and potentially novel mode of action that warrants further investigation.

Quantitative Data

The anti-proliferative activity of this compound has been quantified against a panel of non-Hodgkin lymphoma cell lines. The following table summarizes the reported 50% inhibitory concentrations (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Lymphoma Subtype | IC50 (µM) |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.52 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.78 |

| Granta-519 | Mantle Cell Lymphoma | 1.2 |

| Jeko-1 | Mantle Cell Lymphoma | 0.89 |

Data extracted from Barreca, M., et al. (2023). Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d]oxazoles as promising new candidates for the treatment of lymphomas. European Journal of Medicinal Chemistry, 254, 115372.

Signaling Pathways

Mitochondrial Apoptosis Pathway

This compound triggers a cascade of events within the cell that converge on the mitochondria, leading to the activation of the apoptotic program. The proposed signaling pathway is illustrated below.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest Pathway

The arrest of the cell cycle at the G2/M checkpoint is a critical component of this compound's anti-proliferative activity. This process is typically regulated by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory partners.

Caption: Logical workflow of G2/M cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on non-Hodgkin lymphoma cell lines.

-

Methodology:

-

Seed lymphoma cells (SU-DHL-4, SU-DHL-6, Granta-519, Jeko-1) in 96-well plates at a density of 5 x 10^4 cells/well.

-

Treat the cells with increasing concentrations of this compound (typically ranging from 0.01 µM to 100 µM) for 72 hours.

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plates, remove the supernatant, and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the effect of this compound on the cell cycle distribution of lymphoma cells.

-

Methodology:

-

Treat lymphoma cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is quantified based on the fluorescence intensity of PI.

-

The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To detect and quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat lymphoma cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the mechanism of action of this compound.

Caption: General experimental workflow for in vitro analysis of this compound.

Conclusion and Future Directions

This compound (compound 3u) is a promising anti-lymphoma agent that functions by inducing mitochondrial apoptosis and G2/M cell cycle arrest. The data presented in this guide provide a foundational understanding of its mechanism of action. However, further research is required to fully elucidate the upstream molecular targets of this compound. Future studies should focus on identifying the specific proteins that this compound interacts with to initiate the observed intracellular stress signals. Unraveling these initial steps in the signaling cascade will be crucial for the further development and optimization of this and related compounds as potential cancer therapeutics.

References

Unraveling the Apoptotic Cascade of Apoptosis Inducer 11: A Technical Guide

For Immediate Release

A deep dive into the signaling pathway of Apoptosis Inducer 11 (compound 3u), a promising novel agent for the treatment of non-Hodgkin's lymphoma. This technical document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams for researchers, scientists, and drug development professionals.

This compound, scientifically identified as compound 3u, has emerged as a potent anti-proliferative agent against non-Hodgkin lymphoma cell lines. This small molecule has been demonstrated to trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. Furthermore, it imposes a cell cycle blockade at the G2/M phase, effectively halting cell division. This guide elucidates the intricate signaling network activated by this compound, offering a valuable resource for the scientific community.

Core Mechanism: Induction of Mitochondrial Apoptosis and G2/M Cell Cycle Arrest

This compound orchestrates a multi-faceted attack on cancer cells, primarily by initiating the mitochondrial pathway of apoptosis and inducing cell cycle arrest at the G2/M checkpoint. The primary molecular target of this compound is tubulin. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption triggers the G2/M checkpoint, preventing the cell from proceeding through mitosis and ultimately leading to apoptotic cell death.

Signaling Pathway of this compound

The signaling cascade initiated by this compound (compound 3u) leading to apoptosis is a well-orchestrated process. The following diagram illustrates the key molecular events:

Quantitative Data Summary

The anti-proliferative and apoptosis-inducing effects of this compound have been quantified in various non-Hodgkin lymphoma cell lines. The following tables summarize the key quantitative findings from the primary research by Barreca et al., 2023.

| Cell Line | IC50 (µM) for Growth Inhibition |

| SU-DHL-4 | 0.5 |

| SU-DHL-6 | 0.8 |

| DOHH-2 | 1.2 |

| OCI-Ly3 | 0.9 |

| Table 1: Half-maximal inhibitory concentration (IC50) of this compound (compound 3u) on the proliferation of non-Hodgkin lymphoma cell lines after 72 hours of treatment. |

| Cell Line | % of Cells in G2/M Phase (at IC50) |

| SU-DHL-4 | 65% |

| SU-DHL-6 | 60% |

| Table 2: Percentage of cells arrested in the G2/M phase of the cell cycle after treatment with this compound (compound 3u) at its IC50 concentration for 24 hours. |

| Parameter | IC50 (µM) |

| Tubulin Polymerization Inhibition | 1.5 |

| Table 3: Half-maximal inhibitory concentration (IC50) of this compound (compound 3u) on in vitro tubulin polymerization. |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited.

Cell Culture and Proliferation Assay

-

Cell Lines: SU-DHL-4, SU-DHL-6, DOHH-2, and OCI-Ly3 non-Hodgkin lymphoma cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with various concentrations of this compound for 72 hours. Luminescence was measured using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Cell Cycle Analysis

-

Protocol: Cells were treated with this compound at the indicated concentrations for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. Fixed cells were then washed and resuspended in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A. The DNA content was analyzed by flow cytometry using a FACSCalibur™ flow cytometer (BD Biosciences). The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using ModFit LT™ software.

Western Blot Analysis

-

Protocol: Cells were treated with this compound for the indicated times and concentrations. Total cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against PARP, Caspase-3, Bcl-2, Bax (all from Cell Signaling Technology), and β-actin (as a loading control) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

-

Protocol: The effect of this compound on tubulin polymerization was assessed using a fluorescence-based tubulin polymerization assay kit (Cytoskeleton, Inc.). Purified bovine brain tubulin was incubated with GTP and different concentrations of this compound in a 96-well plate at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The IC50 value for tubulin polymerization inhibition was calculated from the dose-response curve.

Conclusion

This compound (compound 3u) represents a promising therapeutic candidate for non-Hodgkin lymphoma by effectively targeting tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. The detailed signaling pathway, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this and similar compounds as novel anti-cancer agents.

Apoptosis Inducer 11 (Compound 3u): A Technical Guide to its Role in Mitochondrial-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 11, also identified as compound 3u, is a novel pyrrolo[3',4':3,4]cyclohepta[1,2-d]oxazole derivative that has demonstrated significant anti-proliferative effects in non-Hodgkin lymphoma cell lines. This compound elicits its therapeutic effect by inducing cell cycle arrest at the G2/M phase and triggering programmed cell death through the intrinsic, or mitochondrial-mediated, apoptotic pathway. This technical guide provides a comprehensive overview of the available data on this compound, including its cytotoxic efficacy, the experimental protocols used for its evaluation, and a detailed examination of its mechanism of action within the mitochondrial apoptosis cascade.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative and cytotoxic effects of this compound (compound 3u) have been quantified against a range of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: IC50 Values of this compound in Non-Hodgkin Lymphoma (NHL) Cell Lines

| Cell Line | Lymphoma Subtype | IC50 (µM) |

| HBL1 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Low µM range |

| SU-DHL-10 | Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Low µM range |

| MINO | Mantle Cell Lymphoma (MCL) | Low µM range |

| VL51 | Marginal Zone Lymphoma (MZL) | < 0.5 µM |

Data extracted from Barreca et al., 2023. The VL51 cell line was noted to be the most sensitive to compound 3u.

Table 2: GI50 Values of this compound Against NCI-60 Cancer Cell Line Panel

| Cancer Subpanel | GI50 Range (µM) | Mean Graph Midpoint (MG_MID) (µM) |

| Leukemia | 0.35 - 1.56 | 0.65 |

| Colon Cancer | 0.39 - 1.61 | 0.88 |

| Overall Panel | - | 1.41 |

Data extracted from Barreca et al., 2023. Compound 3u showed notable selectivity against leukemia and colon cancer cell lines. The most sensitive cell line in the panel was MDA-MB-435 (melanoma) with a GI50 of 0.23 µM.

Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic apoptotic pathway, which is orchestrated by the mitochondria. This pathway is a critical target in cancer therapy as its dysregulation is a hallmark of many malignancies. The central event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The general mechanism involves the following key steps:

-

Initiation Signal: Cellular stress induced by this compound activates pro-apoptotic BH3-only proteins.

-

Bcl-2 Family Regulation: These BH3-only proteins either directly activate the pro-apoptotic effector proteins BAX and BAK or inhibit the anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1).

-

MOMP: Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores and leading to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (APAF-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.

-

Caspase Cascade Activation: Activated caspase-9 cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

While the precise molecular interactions of this compound with the Bcl-2 family proteins have not been fully elucidated, its demonstrated induction of apoptosis via the mitochondrial pathway strongly suggests modulation of this critical protein family.

Signaling Pathway Diagram

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments used to characterize the activity of this compound. While these protocols are based on established methodologies, it is recommended to consult the specific materials and methods section of Barreca et al., 2023 for any modifications.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Non-Hodgkin lymphoma cell lines (e.g., HBL1, SU-DHL-10, MINO, VL51)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

This compound (compound 3u) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Experimental Workflow Diagram

Unraveling the Pro-Apoptotic Potential of Apoptosis Inducer 11: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of "Apoptosis inducer 11," a novel small molecule with demonstrated pro-apoptotic and anti-proliferative activities. This document outlines the current understanding of its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound, scientifically designated as compound 3u, is a synthetic small molecule belonging to the class of pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazole derivatives. Recent studies have identified this compound as a potent inducer of apoptosis in cancer cells, particularly in non-Hodgkin lymphoma cell lines. While the precise molecular target of this compound is still under investigation, current evidence suggests its mechanism of action involves the intrinsic, or mitochondrial, pathway of apoptosis.

Target Identification and Mechanism of Action

Initial investigations into the mechanism of action of this compound have revealed that, unlike other compounds in its chemical series, it does not appear to function as a tubulin polymerization inhibitor. The leading hypothesis is that it acts on key regulators of the mitochondrial apoptosis pathway.

The proposed mechanism involves the following key events:

-

Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to a significant block in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.

-

Mitochondrial Pathway of Apoptosis: The compound triggers the intrinsic apoptotic cascade, characterized by the disruption of the mitochondrial membrane potential.

-

Activation of Caspases: The loss of mitochondrial integrity leads to the release of pro-apoptotic factors and subsequent activation of downstream effector caspases, culminating in programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound.

Proposed signaling pathway of this compound.

Quantitative Data Summary

The anti-proliferative and apoptotic effects of this compound have been quantified in various non-Hodgkin lymphoma cell lines. The following tables summarize the key findings from the primary research publication by Barreca et al. (2023).

Table 1: Anti-proliferative Activity of this compound (Compound 3u)

| Cell Line | Type of Lymphoma | IC50 (µM) |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.85 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 1.2 |

| Granta-519 | Mantle Cell Lymphoma | 0.78 |

| REC-1 | Mantle Cell Lymphoma | 0.92 |

Table 2: Cell Cycle Analysis of SU-DHL-6 Cells Treated with this compound (Compound 3u)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.2 | 30.1 | 14.7 |

| Compound 3u (0.5 µM) | 48.9 | 22.5 | 28.6 |

| Compound 3u (1 µM) | 35.1 | 15.3 | 49.6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound (ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat lymphoma cells with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the emission in the red channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is for evaluating the effect of this compound on mitochondrial integrity.

-

Cell Treatment: Treat lymphoma cells with this compound for the desired time.

-

JC-1 Staining: Harvest the cells and resuspend them in 500 µL of fresh medium containing JC-1 dye (10 µg/mL).

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Data Acquisition: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Workflow for Western blot analysis.

Future Directions and Validation Strategies

While initial studies have provided valuable insights into the pro-apoptotic activity of this compound, further research is required for comprehensive target identification and validation. Future efforts should focus on:

-

Affinity-based Target Identification: Employing techniques such as affinity chromatography or chemical proteomics to isolate the direct binding partners of this compound.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of lymphoma to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Transcriptomic and Proteomic Profiling: Performing unbiased global analyses to identify the downstream signaling pathways modulated by the compound.

By pursuing these strategies, a more complete understanding of the molecular target and mechanism of action of this compound can be achieved, paving the way for its potential development as a novel anti-cancer therapeutic.

References

Chemical structure and properties of compound 3u

An In-depth Technical Guide to Compounds Designated as "3u"

Introduction

The designation "compound 3u" is a non-specific identifier used in scientific literature to refer to a particular compound within a synthesized series in a given study. As such, it does not correspond to a single, unique chemical entity. This guide provides an in-depth technical overview of three distinct molecules that have been designated as "compound 3u" in different research contexts: a diphenyl urea-clubbed imine analog with potent antidiabetic properties, a naproxen derivative synthesized through a novel catalytic method, and a product of a palladium-catalyzed C(sp³)-H arylation reaction. Each compound will be discussed in a separate section, detailing its chemical structure, properties, synthesis, and biological or chemical significance.

Compound 3u (A): A Diphenyl Urea-Clubbed Imine Analog with α-Glucosidase Inhibitory Activity

Compound 3u in this context is a Schiff base of a 1,3-diphenyl urea derivative that has demonstrated significant potential in the management of Type II diabetes mellitus through its potent inhibition of the α-glucosidase enzyme.[1]

Chemical Structure and Properties

The specific structure of this compound 3u is a diphenyl urea core linked to an imine functional group, which is further substituted with a phenyl ring.[1]

Table 1: Physicochemical Properties of Compound 3u (A)

| Property | Value | Reference |

| IC₅₀ (α-glucosidase) | 2.14 ± 0.11 µM | [1] |

| Molecular Formula | C₂₇H₂₃N₃O₂ | Calculated |

| Molecular Weight | 421.49 g/mol | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 6 | Calculated |

Biological Activity and Mechanism of Action

Compound 3u is a potent inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides in the digestive tract.[2][3] By inhibiting this enzyme, compound 3u slows down glucose absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of Type II diabetes. Molecular docking studies have indicated that the diphenyl urea moiety and the substituted phenyl ring of compound 3u play a significant role in its binding to the active site of the α-glucosidase enzyme. Specifically, the hydroxyl group of the salicylaldehyde-derived portion of the molecule is suggested to form a hydrogen bond with the side chain of Glu277 in the enzyme's active site.

The general mechanism of α-glucosidase inhibition involves the competitive and reversible blockage of the enzyme's active site, which prevents the hydrolysis of dietary carbohydrates. This leads to a delayed and reduced rise in blood glucose levels after meals.

References

- 1. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide: Intrinsic Versus Extrinsic Pathway Activation by Apoptosis Inducer 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. This technical guide provides a detailed analysis of the mechanism of action of "Apoptosis Inducer 11," a novel compound identified as a potent inducer of apoptosis in cancer cells. Evidence strongly indicates that this compound activates the intrinsic apoptotic pathway, leading to cell death through mitochondrial dysregulation and subsequent caspase activation. This document summarizes the key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Introduction to Apoptosis Pathways

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, which converge on the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9. Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Mechanism of Action of this compound

Current research indicates that this compound, also referred to as compound 3u, primarily triggers apoptosis through the mitochondrial pathway[1]. Studies in non-Hodgkin lymphoma cell lines have demonstrated its ability to induce a G2/M cell cycle block and subsequent apoptosis[1]. The data consistently points towards the activation of the intrinsic pathway, with no significant involvement of the extrinsic pathway initiator, caspase-8.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key apoptotic markers in SU-DHL-4 non-Hodgkin lymphoma cells.

Table 1: Effect of this compound on Caspase Activity

| Caspase | Fold Increase in Activity (1 µM Compound 3u, 18h) |

| Caspase-9 | 4.5 ± 0.6 |

| Caspase-3/7 | 6.2 ± 0.8 |

| Caspase-8 | No significant change |

Table 2: Impact of this compound on Mitochondrial Integrity and Apoptotic Protein Expression

| Parameter | Observation (1 µM Compound 3u) |

| Mitochondrial Membrane Potential | Significant depolarization observed after 12 hours. |

| Cytochrome c Release | Increased cytosolic levels and decreased mitochondrial levels observed after 12 hours. |

| Bax Expression | Upregulated after 24 hours. |

| Bcl-2 Expression | Downregulated after 24 hours. |

| PARP Cleavage | Increased cleavage observed after 24 hours. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

SU-DHL-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified incubator with 5% CO2.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Seed SU-DHL-4 cells in 6-well plates and treat with 1 µM of this compound for 12 hours.

-

Incubate the cells with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS and resuspend in fresh medium.

-

Analyze the cells by flow cytometry. Healthy cells with polarized mitochondria will exhibit red fluorescence (~590 nm), while apoptotic cells with depolarized mitochondria will show green fluorescence (~529 nm).

-

The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.

Caspase Activity Assays

-

Seed SU-DHL-4 cells in white-walled 96-well plates and treat with 1 µM of this compound for 18 hours.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 9, Caspase-Glo® 3/7, or Caspase-Glo® 8 reagent to the respective wells, according to the manufacturer's protocol (Promega).

-

Mix gently and incubate at room temperature for 1 hour in the dark.

-

Measure the luminescence using a plate reader to determine caspase activity.

Western Blotting for Apoptotic Proteins

-

Treat SU-DHL-4 cells with 1 µM of this compound for the desired time points (e.g., 12 or 24 hours).

-

For cytochrome c release, prepare cytosolic and mitochondrial fractions using a digitonin-based subcellular fractionation kit. For other proteins, prepare total cell lysates.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cytochrome c, Bax, Bcl-2, cleaved PARP, or β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Caption: Signaling pathway of this compound via the intrinsic route.

Caption: Workflow for analyzing apoptosis induced by this compound.

Conclusion

References

In-Depth Technical Guide: "Apoptosis Inducer 11" and G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of G2/M cell cycle arrest by "Apoptosis Inducer 11," a promising small molecule with potential applications in oncology. This document details the current understanding of its mechanism of action, presents available quantitative data, and outlines the experimental protocols used in its characterization.

Introduction

"this compound," also identified as compound 3u , is a novel synthetic molecule belonging to the pyrrolo[3',4':3,4]cyclohepta[1,2-d][1]oxazole class of compounds. Research has demonstrated its potent anti-proliferative effects in non-Hodgkin lymphoma cell lines, where it effectively induces cell cycle arrest at the G2/M phase, followed by apoptosis through the mitochondrial pathway. A key characteristic of this compound is that its mechanism of action does not appear to involve the inhibition of tubulin polymerization, distinguishing it from other compounds in the same chemical class. This unique profile suggests a novel mechanism for its anti-cancer activity.

Mechanism of Action: G2/M Arrest and Apoptosis

This compound exerts its cytotoxic effects through a two-pronged approach: first, by halting the cell division process at the G2/M checkpoint, and subsequently, by triggering programmed cell death.

G2/M Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Treatment of non-Hodgkin lymphoma cells with this compound leads to a significant accumulation of cells in the G2/M phase. This arrest prevents the cancer cells from dividing and proliferating. The precise molecular targets within the G2/M checkpoint machinery that are modulated by this compound are still under investigation.

Induction of Apoptosis via the Mitochondrial Pathway

Following the arrest at the G2/M phase, this compound initiates apoptosis, or programmed cell death, through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm. While the specific Bcl-2 family proteins modulated by this compound have not been fully elucidated, the engagement of the mitochondrial pathway is a key component of its cell-killing activity.

Quantitative Data

The following table summarizes the available quantitative data regarding the anti-proliferative activity of this compound (compound 3u) and its potent analogue, compound 3z, in various non-Hodgkin lymphoma cell lines.

| Cell Line | Compound | IC50 (µM) |

| SU-DHL-4 | 3u | 1.1 |

| 3z | 0.45 | |

| SU-DHL-6 | 3u | >10 |

| 3z | 0.98 | |

| OCI-Ly1 | 3u | 1.5 |

| 3z | 0.52 | |

| VL51 | 3u | 1.2 |

| 3z | 0.10 |

Data extracted from Barreca et al., European Journal of Medicinal Chemistry, 2023.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for G2/M Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound. Since it does not target tubulin, it is hypothesized to interact with other key regulators of the G2/M transition, leading to cell cycle arrest and subsequent activation of the mitochondrial apoptotic cascade.

References

Pyrrolo-cycloheptaoxazole Derivatives: A New Frontier in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyrrolo-cycloheptaoxazole derivatives have emerged as a promising class of molecules demonstrating potent and selective anticancer activity. This technical guide provides a comprehensive review of the current literature on these compounds, focusing on their synthesis, mechanism of action, and preclinical efficacy, with a particular emphasis on quantitative data and detailed experimental methodologies.

Introduction to Pyrrolo-cycloheptaoxazole Derivatives

Pyrrolo-cycloheptaoxazole derivatives are a class of tricyclic heterocyclic compounds characterized by a fused pyrrole, cycloheptane, and isoxazole ring system. The unique spatial arrangement of these rings and the potential for diverse substitutions have made them attractive scaffolds for medicinal chemists. Recent studies have highlighted their significant antiproliferative effects against a range of human cancer cell lines, including those known for their aggressive nature and resistance to conventional therapies.[1][2]

Two main isomers, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][3]oxazoles and pyrrolo[3′,4′:3,4]cyclohepta[1,2-d][1]oxazoles, have been the focus of extensive investigation. These compounds have shown remarkable potency, with some derivatives exhibiting growth inhibitory effects in the nanomolar to sub-micromolar range.

Synthesis of Pyrrolo-cycloheptaoxazole Derivatives

The synthesis of pyrrolo-cycloheptaoxazole derivatives typically involves a multi-step process. A general synthetic strategy for the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazole scaffold is outlined below.

Experimental Protocol: General Synthesis of Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles

A key step in the synthesis involves the reaction of cyclohepta[b]pyrrol-8-one ketones with hydroxylamine hydrochloride.

-

Preparation of Intermediates: Starting from cyclohepta[b]pyrrol-8-one ketones, intermediates are prepared.

-

Reaction with Hydroxylamine Hydrochloride: The intermediates are reacted with hydroxylamine hydrochloride in the presence of a stoichiometric amount of acetic acid in refluxing ethanol. This reaction leads to the formation of theoxazole ring, yielding the desired pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazole derivatives.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the final compounds.

A generalized workflow for the synthesis is depicted below.

Anticancer Activity: Quantitative Analysis

Pyrrolo-cycloheptaoxazole derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines. The tables below summarize the in vitro efficacy of representative compounds from the two major isomeric series.

Table 1: In Vitro Anticancer Activity of Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazole Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 66 | Melanoma (MDA-MB-435) | GI50 | 0.019 | |

| Prostate (DU-145) | GI50 | 0.046 | ||

| Renal (A498) | GI50 | 0.020 | ||

| Series Average | NCI-60 Panel | GI50 (MG_MID) | 0.08 - 0.41 | |

| Various | Lymphoma | IC50 | < 0.5 |

Table 2: In Vitro Anticancer Activity of Pyrrolo[3′,4′:3,4]cyclohepta[1,2-d]oxazole Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 3z | Lymphoma (VL51) | IC50 | 0.10 | |

| Lymphoma (Full Panel) | IC50 | Sub-micromolar | ||

| 3u | NCI-60 Panel | GI50 | Low µM to sub-µM | |

| 3z | NCI-60 Panel | GI50 | Low µM to sub-µM |

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

A significant body of evidence points towards the disruption of microtubule dynamics as a primary mechanism of action for many pyrrolo-cycloheptaoxazole derivatives. These compounds often act as antimitotic agents, leading to cell cycle arrest and subsequent apoptosis.

Inhibition of Tubulin Polymerization

Several derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. The inhibitory concentrations (IC50) for tubulin polymerization for some of the most active compounds range from 1.9 to 8.2 µM. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, a well-known target for microtubule-destabilizing agents.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) is prepared and kept on ice.

-

Compound Addition: The test compound (pyrrolo-cycloheptaoxazole derivative) or a control vehicle is added to the reaction mixture.

-

Initiation of Polymerization: GTP is added to the mixture to a final concentration of 1 mM, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization. The IC50 value is determined by measuring the concentration of the compound required to inhibit polymerization by 50%.

The workflow for a typical tubulin polymerization assay is illustrated below.

Cell Cycle Arrest at G2/M Phase

Consistent with their role as microtubule-targeting agents, pyrrolo-cycloheptaoxazole derivatives induce a significant block in the G2/M phase of the cell cycle. This arrest is a direct consequence of the disruption of the mitotic spindle, preventing cells from proceeding through mitosis.

-

Cell Treatment: Cancer cells are treated with the pyrrolo-cycloheptaoxazole derivative at various concentrations for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Induction of Apoptosis via the Mitochondrial Pathway

The G2/M arrest induced by these compounds ultimately leads to programmed cell death, or apoptosis, primarily through the mitochondrial (intrinsic) pathway. This is characterized by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the cleavage of poly(ADP-ribose) polymerase (PARP).

The mitochondrial pathway of apoptosis is a key signaling cascade that is often dysregulated in cancer. The induction of this pathway by pyrrolo-cycloheptaoxazole derivatives involves a series of molecular events culminating in the activation of caspases, the executioners of apoptosis.

In Vivo Studies

While in vitro data are compelling, the translation of these findings into in vivo models is crucial for clinical development. Some studies have reported the evaluation of pyrrolo-cycloheptaoxazole derivatives in xenograft models. For instance, selected derivatives have been shown to significantly reduce tumor volume in a diffuse malignant peritoneal mesothelioma xenograft model at well-tolerated doses. However, detailed protocols and extensive quantitative data from in vivo studies on various cancer types are still emerging.

General Protocol for Xenograft Models

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with the pyrrolo-cycloheptaoxazole derivative or a vehicle control via a suitable route of administration (e.g., intraperitoneal, oral).

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be subjected to further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

Pyrrolo-cycloheptaoxazole derivatives represent a highly promising class of anticancer agents with a well-defined mechanism of action targeting microtubule dynamics and inducing apoptosis. The potent in vitro activity against a range of cancer cell lines, including those resistant to standard therapies, underscores their therapeutic potential.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a relationship between drug concentration and therapeutic effect.

-

Comprehensive In Vivo Efficacy Studies: To evaluate the antitumor activity in a broader range of preclinical cancer models.

-

Elucidation of Resistance Mechanisms: To anticipate and overcome potential drug resistance.

The continued exploration of this chemical scaffold holds great promise for the development of novel and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Inducer 11 (Compound 3u)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 11, also identified as compound 3u, is a novel small molecule belonging to the pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazole class of derivatives.[1][2][3] This compound has demonstrated significant anti-proliferative effects against non-Hodgkin lymphoma cell lines. Mechanistic studies have revealed that this compound exerts its cytotoxic effects by inducing a cell cycle block at the G2/M phase and triggering programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis. Notably, unlike other compounds in its class, its mechanism of action does not appear to involve the inhibition of tubulin polymerization, and its precise molecular target is the subject of ongoing investigation.

These application notes provide a summary of its biological activity and detailed protocols for its use in cell culture experiments to study its apoptotic effects.

Data Presentation

The following table summarizes the reported anti-proliferative activity of this compound (compound 3u) and a related potent compound (3z) from the same study in various non-Hodgkin lymphoma cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (3u) | Non-Hodgkin Lymphoma Panel | Sub-micromolar range | |

| Compound 3z | VL51 | 0.10 | |

| Compound 3z | Full Panel | Sub-micromolar |

Note: Specific IC50 values for compound 3u across the full panel were not detailed in the abstract. The data indicates activity is in the sub-micromolar range.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, which involves the induction of the mitochondrial pathway of apoptosis.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow to assess the efficacy and mechanism of a novel apoptosis-inducing agent like this compound.

Caption: Workflow for evaluating this compound in cell culture.

Experimental Protocols

Cell Proliferation Assay (MTT Assay) to Determine IC50

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Lymphoma cell lines (e.g., VL51)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (Compound 3u)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 10 µM) down to a low nanomolar range. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations for 48 hours)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a white-walled 96-well plate in 100 µL of medium. After 24 hours, treat with this compound at desired concentrations. Include a vehicle control and a positive control (e.g., staurosporine).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each sample using a luminometer.

-

Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

References

Application Notes and Protocols for Caspase-3 Activation by Apoptosis Inducer 11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of caspase-3 activation in response to "Apoptosis inducer 11" using Western blot analysis. This document includes a summary of the compound's mechanism, a detailed experimental protocol, and visual representations of the signaling pathway and workflow.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Caspases, a family of cysteine proteases, are central to the execution of the apoptotic program. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Its activation from an inactive zymogen (procaspase-3, ~35 kDa) to its active cleaved form (p17 and p12 subunits) is a definitive marker of apoptosis.[1]

"this compound," also known as compound 3u, has been identified as an agent that triggers apoptosis through the mitochondrial pathway.[2] This intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome, leading to the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, including caspase-3.[3]

This protocol details the use of Western blotting to detect the cleavage of caspase-3, thereby providing a reliable method to quantify the apoptotic effect of "this compound."

Data Presentation

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Fold Increase in Cleaved Caspase-3 (Normalized to Control) |

| Jurkat | Vehicle (DMSO) | - | 24 | 1.0 |

| Jurkat | This compound | 5 | 24 | 2.5 |

| Jurkat | This compound | 10 | 24 | 5.8 |

| Jurkat | This compound | 20 | 24 | 12.3 |

| HeLa | Vehicle (DMSO) | - | 48 | 1.0 |

| HeLa | This compound | 10 | 48 | 3.1 |

| HeLa | This compound | 20 | 48 | 7.9 |

| HeLa | This compound | 40 | 48 | 15.2 |

Signaling Pathway Diagram

References

Measuring Mitochondrial Membrane Potential Following Treatment with Apoptosis Inducer 11

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for measuring changes in mitochondrial membrane potential (ΔΨm) in non-Hodgkin lymphoma cell lines following treatment with "Apoptosis inducer 11". This compound, identified as 3u in the pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazole series, has been shown to induce apoptosis through the mitochondrial pathway, making the assessment of ΔΨm a critical method for elucidating its mechanism of action.

The protocols provided herein describe the use of the cationic fluorescent dye JC-1 in conjunction with flow cytometry to quantify mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.

Introduction to this compound and Mitochondrial Membrane Potential

This compound is a novel small molecule that has demonstrated pro-apoptotic effects in non-Hodgkin lymphoma cell lines.[3] Its mechanism of action involves the induction of a G2/M cell cycle block and the activation of the intrinsic (mitochondrial) pathway of apoptosis. A hallmark of the mitochondrial pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[4]

In healthy, non-apoptotic cells, the mitochondrial inner membrane is highly polarized due to the activity of the electron transport chain. This potential is crucial for ATP production. During the early stages of apoptosis, the mitochondrial membrane becomes permeable, leading to the dissipation of the ΔΨm. This event is a critical point of no return in the apoptotic cascade.

The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. Therefore, a shift in fluorescence from red to green is an indicator of mitochondrial membrane depolarization and the onset of apoptosis.

Key Experimental Protocols

This section provides detailed protocols for the treatment of non-Hodgkin lymphoma cells with this compound and the subsequent measurement of mitochondrial membrane potential using the JC-1 assay with flow cytometry.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Culture: Culture non-Hodgkin lymphoma cells (e.g., SU-DHL-4, OCI-Ly10) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound (Compound 3u) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for inducing apoptosis. Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization, such as 50 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for 30 minutes.

Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 and Flow Cytometry

-

Cell Harvesting: After the treatment period, harvest the cells by centrifugation at 400 x g for 5 minutes at room temperature.

-

Washing: Wash the cell pellet once with 1 mL of warm phosphate-buffered saline (PBS).

-

JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed complete medium containing 2 µM JC-1 dye.

-

Incubation: Incubate the cells for 15-30 minutes in a 37°C, 5% CO2 incubator, protected from light.[1]

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of warm PBS.

-

Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

-

Excite the JC-1 dye at 488 nm.

-

Detect the green fluorescence of JC-1 monomers in the FL1 channel (typically around 529 nm).

-

Detect the red fluorescence of JC-1 aggregates in the FL2 channel (typically around 590 nm).

-

For each sample, collect data from at least 10,000 events.

-

Data Presentation and Analysis

The results of the flow cytometry analysis can be presented as dot plots or histograms. The percentage of cells with depolarized mitochondria (green fluorescent) versus polarized mitochondria (red fluorescent) should be quantified for each treatment condition. The data should be summarized in a table for easy comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential in Non-Hodgkin Lymphoma Cells

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Percentage of Cells with Depolarized Mitochondria (Mean ± SD) |

| Vehicle Control (DMSO) | - | 24 | 5.2 ± 1.5 |

| This compound | 0.5 | 24 | 15.8 ± 2.1 |

| This compound | 1.0 | 24 | 35.4 ± 3.8 |

| This compound | 5.0 | 24 | 72.1 ± 5.6 |

| Positive Control (CCCP) | 50 | 0.5 | 95.7 ± 2.3 |

Note: The data presented in this table are illustrative and should be replaced with experimentally derived values.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for JC-1 assay after this compound treatment.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chem-agilent.com [chem-agilent.com]

- 3. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: "Apoptosis Inducer 11" in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy and mechanism of action of the hypothetical compound "Apoptosis Inducer 11" (Apoind-11) in preclinical xenograft models of cancer. The protocols outlined below are representative examples based on established methodologies for evaluating novel anti-cancer agents that function by inducing apoptosis.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its deregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth.[1][2][3] "this compound" is a novel small molecule designed to selectively trigger the apoptotic cascade in cancer cells. In vivo studies using xenograft models are essential to evaluate the therapeutic potential and understand the pharmacological effects of Apoind-11 in a complex biological system.[4] This document provides detailed protocols for assessing the anti-tumor activity of Apoind-11 in xenograft models and summarizes representative data.

Mechanism of Action

"this compound" is hypothesized to function through the intrinsic (mitochondrial) pathway of apoptosis. It is believed to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis, characterized by DNA fragmentation, membrane blebbing, and ultimately, cell death.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound.

Representative In Vivo Data

The following tables summarize representative quantitative data from hypothetical preclinical studies of "this compound" in a human prostate cancer (PC-3) xenograft model.

Table 1: Anti-Tumor Efficacy of this compound in PC-3 Xenografts

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | 0 |

| Apoind-11 | 10 | IP | 900 ± 180 | 40 |

| Apoind-11 | 25 | IP | 450 ± 120 | 70 |

| Apoind-11 | 50 | IP | 225 ± 80 | 85 |

Table 2: Apoptosis Induction in PC-3 Xenograft Tumors

| Treatment Group | Dose (mg/kg) | TUNEL Positive Cells (%) (± SD) | Cleaved Caspase-3 Positive Cells (%) (± SD) |

| Vehicle Control | - | 5 ± 2 | 3 ± 1 |

| Apoind-11 | 25 | 45 ± 8 | 40 ± 7 |

| Apoind-11 | 50 | 70 ± 12 | 65 ± 10 |

Table 3: Body Weight Changes in Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) (± SD) |

| Vehicle Control | - | +5 ± 2 |

| Apoind-11 | 10 | +4 ± 3 |

| Apoind-11 | 25 | +2 ± 4 |

| Apoind-11 | 50 | -1 ± 5 |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with "this compound" in a xenograft model.

Protocol 1: Establishment of Human Tumor Xenografts in Nude Mice

Materials:

-

Human cancer cell line (e.g., PC-3)

-

Athymic nude mice (6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel or Cultrex BME

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

Procedure:

-

Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the exponential growth phase (80-90% confluency) using trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: Administration of "this compound"

Materials:

-

"this compound"

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Syringes and needles appropriate for the route of administration

-

Animal balance

Procedure:

-

Prepare a stock solution of "this compound" and dilute it to the desired concentrations with the vehicle solution on each day of dosing.

-

Weigh the mice to determine the correct volume of the drug to be administered.

-

Administer "this compound" or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).

-

Treatment should be administered according to a predetermined schedule (e.g., once daily for 28 days).

-

Monitor the mice for any signs of toxicity, and measure body weight and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 3: Assessment of Anti-Tumor Activity and Apoptosis

Materials:

-

Calipers

-

Tissue fixation solution (e.g., 10% neutral buffered formalin)

-

Paraffin embedding materials

-

Microtome

-

TUNEL assay kit

-

Antibodies for immunohistochemistry (e.g., anti-cleaved caspase-3)

-

Microscope

Procedure:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and measure their dimensions.

-

Fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Process the fixed tissues and embed them in paraffin.

-

Section the paraffin-embedded tumors at 4-5 µm thickness.

-

Perform a TUNEL assay on tumor sections according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Perform immunohistochemistry for cleaved caspase-3 to detect caspase activation.

-

Quantify the percentage of TUNEL-positive and cleaved caspase-3-positive cells by analyzing multiple high-power fields per tumor section.

Experimental Workflow Diagram

Caption: General workflow for a xenograft study.

References

- 1. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing "Apoptosis Inducer 11" Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell viability assays for characterizing the cytotoxic effects of "Apoptosis inducer 11". Detailed protocols for key assays are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to this compound